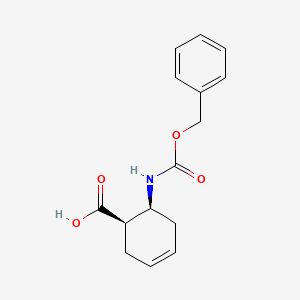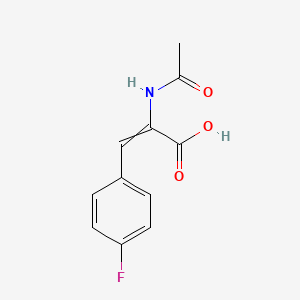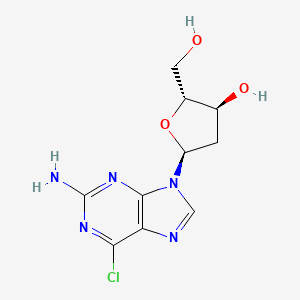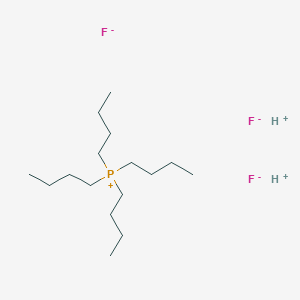
Stavudine Triphosphate Triethylammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stavudine triphosphate triethylammonium salt (d4T-TP-TEA) is a synthetic nucleoside analogue that is used for scientific research purposes. It is a prodrug that is converted to stavudine triphosphate (d4T-TP) in the body, which is then incorporated into DNA and RNA during replication. This compound is an important tool for studying the mechanism of action of nucleoside analogues and their effects on cellular processes.
作用机制
Stavudine triphosphate triethylammonium salt is a prodrug that is converted to stavudine triphosphate in the body. Stavudine triphosphate is then incorporated into DNA and RNA during replication. This incorporation of stavudine triphosphate into DNA and RNA inhibits the replication of the nucleic acid, leading to the death of the cell.
Biochemical and Physiological Effects
Stavudine triphosphate triethylammonium salt has been shown to inhibit the replication of DNA and RNA, leading to the death of the cell. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of HIV. Additionally, it has been shown to inhibit the activity of thymidine kinase, an enzyme that is involved in the replication of herpes simplex virus.
实验室实验的优点和局限性
The main advantage of using stavudine triphosphate triethylammonium salt in lab experiments is that it is a synthetic compound that is easy to synthesize and use. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that the compound is not water soluble, so it must be dissolved in an appropriate solvent before use.
未来方向
Due to its ability to inhibit the replication of DNA and RNA, stavudine triphosphate triethylammonium salt has potential applications in the treatment of viral infections, such as HIV and herpes simplex virus. Additionally, it could be used to study the mechanism of action of other nucleoside analogues and their effects on cellular processes. Furthermore, it could be used to study the effects of nucleoside analogues on the replication of other viruses, such as hepatitis C virus. Finally, it could be used to study the effects of nucleoside analogues on the replication of other organisms, such as bacteria and fungi.
合成方法
Stavudine triphosphate triethylammonium salt can be synthesized by a two-step process. First, stavudine is reacted with phosphorous oxychloride in an anhydrous solvent to form the phosphorylated intermediate, stavudine monophosphate. This intermediate is then reacted with triethylammonium hydroxide in an aqueous solution to form the desired product, stavudine triphosphate triethylammonium salt.
科学研究应用
Stavudine triphosphate triethylammonium salt is used as a research tool in the study of nucleoside analogues and their effects on cellular processes. It is used to study the mechanism of action of nucleoside analogues, as well as their biochemical and physiological effects. It is also used to study the effects of nucleoside analogues on the replication of DNA and RNA.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Stavudine Triphosphate Triethylammonium Salt involves several steps, including phosphorylation and quaternization reactions.", "Starting Materials": [ "Stavudine", "Triethylamine", "Phosphorus oxychloride", "Sodium triphosphate", "Methanol", "Diethyl ether" ], "Reaction": [ "Stavudine is first phosphorylated using phosphorus oxychloride and sodium triphosphate in methanol to form Stavudine Triphosphate.", "The Stavudine Triphosphate is then reacted with triethylamine in diethyl ether to form Stavudine Triphosphate Triethylammonium Salt.", "The product is then isolated and purified using techniques such as crystallization or chromatography." ] } | |
CAS 编号 |
1795791-25-1 |
产品名称 |
Stavudine Triphosphate Triethylammonium Salt |
分子式 |
C₁₀H₁₅N₂O₁₃P₃ x(Et₃N) |
分子量 |
464.15 |
同义词 |
22’,3’-Didehydro-3’-deoxythymidine-5’-triphosphate Triethylammonium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)


![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
